![molecular formula C10H9NO3S B1247001 Brassicanal C CAS No. 137761-23-0](/img/structure/B1247001.png)
Brassicanal C
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Overview
Description
Brassicanal c belongs to the class of organic compounds known as indoles. Indoles are compounds containing an indole moiety, which consists of pyrrole ring fused to benzene to form 2, 3-benzopyrrole. Brassicanal c exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, brassicanal c is primarily located in the cytoplasm. Outside of the human body, brassicanal c can be found in brassicas and cauliflower. This makes brassicanal c a potential biomarker for the consumption of these food products.
Scientific Research Applications
Phytoalexin Production and Antifungal Activity
Brassicanal C is identified as a phytoalexin produced in cruciferous vegetables like cauliflower (Brassica oleracea var. botrytis) under stress conditions, such as exposure to UV light. Phytoalexins are chemical compounds that are part of a plant's defense mechanism against pathogens. The synthesis and antifungal activity of Brassicanal C, along with its role in protecting plants from fungal infections like Leptosphaeria maculans, Rhizoctonia solani, and Sclerotinia sclerotiorum, have been studied extensively. This research contributes to understanding how plants defend themselves against environmental stressors and can inform agricultural practices and crop protection strategies (Pedras et al., 2006).
Contribution to Plant Metabolism and Stress Response
Brassicanal C, as a phytoalexin, plays a significant role in the metabolic response of Brassicaceae plants to various stressors. This includes its role in the activation of defense mechanisms that lead to qualitative and quantitative changes in plant metabolite production. Understanding the role of Brassicanal C in these processes is crucial for comprehending how plants respond to environmental stresses, which has implications for both plant biology research and agricultural practices (Jahangir et al., 2009).
Potential Applications in Horticulture and Crop Management
The production and function of Brassicanal C in Brassicaceae plants under stress conditions have implications for horticulture and crop management. By understanding how Brassicanal C contributes to a plant's defense mechanisms, agriculturalists and horticulturists can develop more effective strategies for managing crops, especially in terms of enhancing their resistance to fungal diseases and other environmental stressors.
Implications for Brassicaceae Evolutionary Studies
The presence and function of Brassicanal C in Brassicaceae provide insights into the evolutionary biology of this plant family. Studies focusing on the phylogenetic relationships and evolutionary history of Brassicaceae can benefit from understanding the role of phytoalexins like Brassicanal C in the adaptive responses of these plants to their environments. This can enhance our understanding of plant evolution and diversification (Huang et al., 2015).
properties
CAS RN |
137761-23-0 |
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Product Name |
Brassicanal C |
Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
methyl 3-formyl-1H-indole-2-sulfinate |
InChI |
InChI=1S/C10H9NO3S/c1-14-15(13)10-8(6-12)7-4-2-3-5-9(7)11-10/h2-6,11H,1H3 |
InChI Key |
OWWULYVDNVCJLP-UHFFFAOYSA-N |
SMILES |
COS(=O)C1=C(C2=CC=CC=C2N1)C=O |
Canonical SMILES |
COS(=O)C1=C(C2=CC=CC=C2N1)C=O |
melting_point |
150-151°C |
physical_description |
Solid |
synonyms |
brassicanal C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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